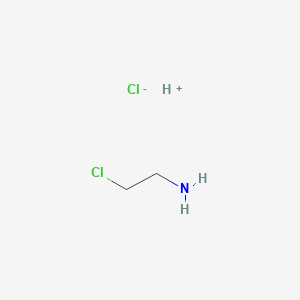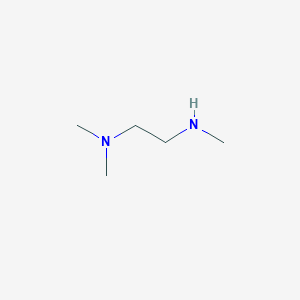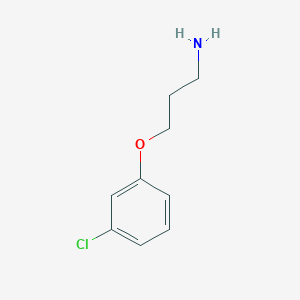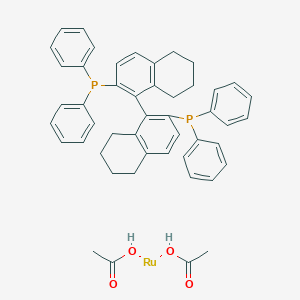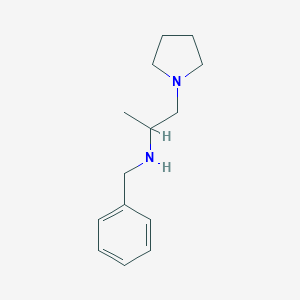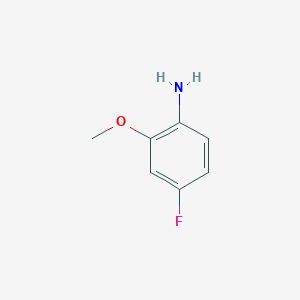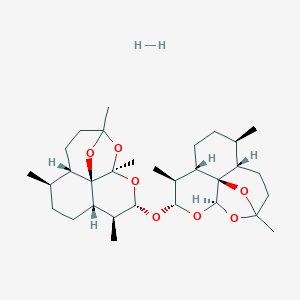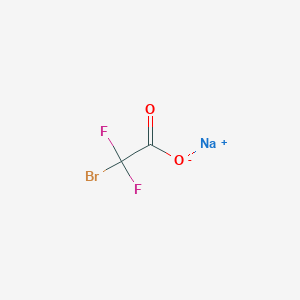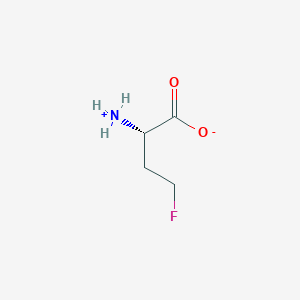
(2S)-2-azaniumyl-4-fluorobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-azaniumyl-4-fluorobutanoate, also known as L-4FB, is a fluorinated amino acid that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. L-4FB is a chiral molecule that possesses both a carboxylic acid and an amino group, making it a versatile building block for the synthesis of various compounds.
Scientific Research Applications
(2S)-2-azaniumyl-4-fluorobutanoate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. Additionally, (2S)-2-azaniumyl-4-fluorobutanoate has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have also shown that (2S)-2-azaniumyl-4-fluorobutanoate can inhibit the growth of cancer cells, making it a promising candidate for anticancer therapy.
Mechanism Of Action
The mechanism of action of (2S)-2-azaniumyl-4-fluorobutanoate is not fully understood, but it is believed to act through the modulation of neurotransmitters and ion channels. (2S)-2-azaniumyl-4-fluorobutanoate has been shown to enhance the activity of the inhibitory neurotransmitter, GABA, and inhibit the activity of the excitatory neurotransmitter, glutamate. Additionally, (2S)-2-azaniumyl-4-fluorobutanoate has been shown to modulate the activity of voltage-gated ion channels, which play a critical role in the transmission of nerve impulses.
Biochemical And Physiological Effects
(2S)-2-azaniumyl-4-fluorobutanoate has been shown to exhibit both biochemical and physiological effects. Biochemically, (2S)-2-azaniumyl-4-fluorobutanoate has been shown to increase the levels of GABA and decrease the levels of glutamate in the brain. Physiologically, (2S)-2-azaniumyl-4-fluorobutanoate has been shown to reduce seizure activity in animal models, decrease pain sensitivity, and reduce inflammation.
Advantages And Limitations For Lab Experiments
One advantage of using (2S)-2-azaniumyl-4-fluorobutanoate in lab experiments is its versatility as a building block for the synthesis of various compounds. Additionally, (2S)-2-azaniumyl-4-fluorobutanoate has been shown to exhibit potent pharmacological effects at relatively low concentrations, making it a cost-effective option for drug development. However, one limitation of using (2S)-2-azaniumyl-4-fluorobutanoate in lab experiments is its potential toxicity. Studies have shown that high doses of (2S)-2-azaniumyl-4-fluorobutanoate can cause neurotoxicity, hepatotoxicity, and nephrotoxicity.
Future Directions
There are several future directions for the study of (2S)-2-azaniumyl-4-fluorobutanoate. One direction is the investigation of (2S)-2-azaniumyl-4-fluorobutanoate as a potential therapeutic agent for neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of (2S)-2-azaniumyl-4-fluorobutanoate and its potential interactions with other drugs. Another direction is the exploration of new synthesis methods for (2S)-2-azaniumyl-4-fluorobutanoate that are more cost-effective and environmentally friendly. Finally, the development of new derivatives of (2S)-2-azaniumyl-4-fluorobutanoate with improved pharmacological properties is an area of active research.
Conclusion
In conclusion, (2S)-2-azaniumyl-4-fluorobutanoate is a promising compound with potential therapeutic applications in the treatment of various diseases. Its versatility as a building block for the synthesis of various compounds, potent pharmacological effects, and relatively low cost make it an attractive option for drug development. However, further studies are needed to fully understand its mechanism of action, potential toxicity, and interactions with other drugs.
Synthesis Methods
The synthesis of (2S)-2-azaniumyl-4-fluorobutanoate can be achieved through various methods, including enzymatic and chemical methods. The most common method involves the chemical synthesis of (2S)-2-azaniumyl-4-fluorobutanoate from the precursor compound, 4-fluorobutanoyl chloride, and L-leucine. The reaction is carried out in the presence of a base such as sodium hydroxide, and the resulting product is purified through column chromatography.
properties
CAS RN |
121960-24-5 |
|---|---|
Product Name |
(2S)-2-azaniumyl-4-fluorobutanoate |
Molecular Formula |
C4H8FNO2 |
Molecular Weight |
121.11 g/mol |
IUPAC Name |
(2S)-2-azaniumyl-4-fluorobutanoate |
InChI |
InChI=1S/C4H8FNO2/c5-2-1-3(6)4(7)8/h3H,1-2,6H2,(H,7,8)/t3-/m0/s1 |
InChI Key |
LJYFXGDRJCHELF-VKHMYHEASA-N |
Isomeric SMILES |
C(CF)[C@@H](C(=O)[O-])[NH3+] |
SMILES |
C(CF)C(C(=O)[O-])[NH3+] |
Canonical SMILES |
C(CF)C(C(=O)[O-])[NH3+] |
synonyms |
(2S)-2-AMINO-4-FLUORO-BUTANOIC ACID |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



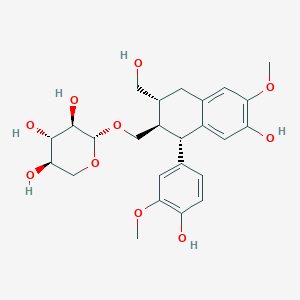
![[4-(Chloromethylsulfonyloxy)phenyl] benzoate](/img/structure/B49219.png)
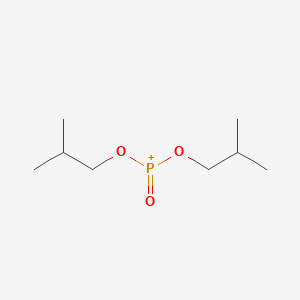
![2-Amino-2-[2-(3-azido-4-octylphenyl)ethyl]-1,3-propanediol](/img/structure/B49225.png)
![3-[3-(Trifluoromethyl)phenoxy]propan-1-amine](/img/structure/B49226.png)
